2-amino-N-(5-methyl-1,3-thiazol-2-yl)propanamide;hydrochloride
CAS No.:
Cat. No.: VC16252459
Molecular Formula: C7H12ClN3OS
Molecular Weight: 221.71 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H12ClN3OS |
|---|---|
| Molecular Weight | 221.71 g/mol |
| IUPAC Name | 2-amino-N-(5-methyl-1,3-thiazol-2-yl)propanamide;hydrochloride |
| Standard InChI | InChI=1S/C7H11N3OS.ClH/c1-4-3-9-7(12-4)10-6(11)5(2)8;/h3,5H,8H2,1-2H3,(H,9,10,11);1H |
| Standard InChI Key | IPBDJODHRXQABX-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CN=C(S1)NC(=O)C(C)N.Cl |
Introduction
2-Amino-N-(5-methyl-1,3-thiazol-2-yl)propanamide;hydrochloride is a chemical compound of interest in medicinal chemistry due to its structural features and potential biological applications. This compound is a hydrochloride salt derived from the parent molecule (2S)-2-amino-N-(5-methyl-1,3-thiazol-2-yl)propanamide. Below, we provide an in-depth analysis of its chemical properties, structure, synthesis, and potential applications.
Molecular Details
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IUPAC Name: (2S)-2-amino-N-(5-methyl-1,3-thiazol-2-yl)propanamide;hydrochloride .
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SMILES Notation: CC1=CN=C(S1)NC(=O)C@HN.Cl .
Structural Features
The compound consists of:
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A thiazole ring substituted with a methyl group at position 5.
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An amino group linked to a propanamide moiety.
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A hydrochloride ion to stabilize the structure as a salt.
Table 1: Key Chemical Descriptors
| Descriptor | Value |
|---|---|
| Molecular Formula | C7H12ClN3OS |
| Molecular Weight | 221.71 g/mol |
| InChIKey | IPBDJODHRXQABX-JEDNCBNOSA-N |
| Synonyms | (S)-2-Amino-N-(5-methylthiazol-2-yl)propanamide hydrochloride |
Synthesis
The synthesis of 2-amino-N-(5-methyl-1,3-thiazol-2-yl)propanamide involves:
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Thiazole formation: The construction of the thiazole ring typically begins with the reaction of appropriate thiourea derivatives with α-halo ketones.
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Amidation: The thiazole intermediate undergoes amidation with an amino acid derivative to yield the target compound.
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Hydrochloride formation: The final step involves neutralizing the base form with hydrochloric acid to obtain the stable hydrochloride salt.
Characterization Techniques
The compound's structure is confirmed using:
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Nuclear Magnetic Resonance (NMR): To determine proton and carbon environments.
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Mass Spectrometry (MS): For molecular weight confirmation.
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Fourier Transform Infrared Spectroscopy (FTIR): To identify functional groups.
Pharmacological Applications
The structural features of this compound suggest potential bioactivity:
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Antioxidant Activity: Similar derivatives of amino-thiazoles have shown radical scavenging activity through DPPH and nitric oxide assays .
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Anti-inflammatory Potential: Thiazole-containing compounds are often studied as inhibitors of enzymes like lipoxygenase, making them candidates for anti-inflammatory drugs .
Drug Development
The presence of an amide group and thiazole ring makes this compound suitable for further derivatization to enhance pharmacokinetic properties.
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